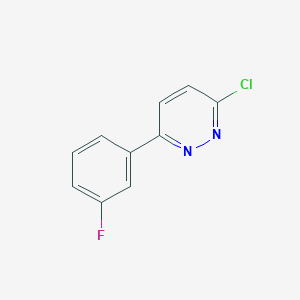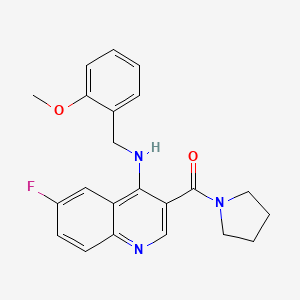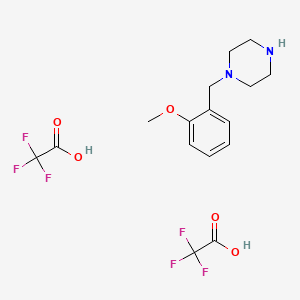
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for this compound. However, the synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis2.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. However, similar compounds often undergo reactions such as protodeboronation2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, similar in structure to the compound of interest, have shown antimicrobial activity. These derivatives were synthesized through reactions with various sulfonyl and acid chlorides and exhibited significant antimicrobial effects against pathogenic bacterial and fungal strains in in vitro studies. This suggests a potential application for the compound in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Herbicidal and Insecticidal Activities
N-phenylpyrazolyl aryl methanones derivatives, which include arylthio/sulfinyl/sulfonyl groups similar to those in the compound of interest, have been shown to possess favorable herbicidal and insecticidal activities. This indicates a potential application in the development of new herbicides and insecticides, contributing to agricultural advancements (Wang et al., 2015).
Neuroimaging Applications
Sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) in the brain have been synthesized and assessed, showing high binding affinities and selectivity. This research suggests potential applications in neuroimaging, specifically in developing radiotracers for diagnosing and studying neurological diseases (Luo et al., 2018).
Selective Estrogen Receptor Modulators
The compound raloxifene, which shares structural similarities with the compound , acts as a selective estrogen receptor modulator (SERM). It demonstrates estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This suggests potential applications in the development of SERMs for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Enzyme Inhibition
The sulfoxide analogue of SB-3CT, a selective inhibitor of matrix metalloproteinase 2 (MMP2), involves a mechanism of C-H deprotonation and heterocycle opening. This indicates potential applications in developing enzyme inhibitors for therapeutic purposes, specifically targeting MMP2 which is implicated in various diseases including cancer (Tao et al., 2010).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find any specific information on the safety and hazards of this compound.
Future Directions
The future directions for research on this compound could include further studies to determine its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and analysis would be required.
properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-25-15-7-9-16(10-8-15)27(23,24)17-11-13-21(14-12-17)20(22)18-5-3-4-6-19(18)26-2/h3-10,17H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDJZDGSWXUHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393374.png)
![1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione](/img/structure/B2393375.png)
![2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2393376.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)


![1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine](/img/structure/B2393381.png)


![N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2393386.png)
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)
![2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B2393391.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)